2-[(4-Methylbenzyl)oxy]benzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) is a benzyloxybenzaldehyde derivative characterized by a 4-methylbenzyl ether substitution at the ortho position of the benzaldehyde core. The compound belongs to a class of aromatic aldehydes that have demonstrated selective inhibitory activity against specific isoforms of the aldehyde dehydrogenase (ALDH) enzyme superfamily, particularly ALDH3A1 and ALDH1A3.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 85825-85-0
Cat. No. B1331221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylbenzyl)oxy]benzaldehyde
CAS85825-85-0
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=CC=C2C=O
InChIInChI=1S/C15H14O2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16/h2-10H,11H2,1H3
InChIKeyKLZXAPCLPREJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0): A Structurally Defined Benzyloxybenzaldehyde Scaffold for Selective Aldehyde Dehydrogenase (ALDH) Modulation and Chemical Biology Probe Development


2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) is a benzyloxybenzaldehyde derivative characterized by a 4-methylbenzyl ether substitution at the ortho position of the benzaldehyde core. The compound belongs to a class of aromatic aldehydes that have demonstrated selective inhibitory activity against specific isoforms of the aldehyde dehydrogenase (ALDH) enzyme superfamily, particularly ALDH3A1 and ALDH1A3 [1]. Its structural features—an aldehyde warhead and a hydrophobic 4-methylbenzyloxy moiety—enable reversible covalent interaction with the catalytic cysteine residue of ALDH enzymes, a mechanism that differentiates it from other aldehyde-containing probes [2]. This compound is not a biologically inert building block; rather, it functions as a defined pharmacophore in medicinal chemistry campaigns targeting ALDH-dependent pathways in cancer and metabolic diseases [1].

Why 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) Cannot Be Replaced by Common Benzaldehyde Analogs in ALDH-Targeted Research


The benzyloxybenzaldehyde scaffold of 2-[(4-Methylbenzyl)oxy]benzaldehyde imparts a unique combination of ALDH isoform selectivity that is absent in simpler, commercially available benzaldehyde derivatives. While compounds such as benzaldehyde or 4-hydroxybenzaldehyde exhibit broad, non-specific ALDH inhibition [1], the 4-methylbenzyloxy substitution confers a distinct selectivity profile—most notably, a >2.2-fold preference for ALDH3A1 over ALDH1A1 [2]. This selectivity is critical for applications where off-target ALDH inhibition confounds experimental interpretation or produces unwanted toxicities [1]. Moreover, the ortho-substitution pattern on the benzaldehyde ring restricts conformational flexibility, which directly influences binding pocket accommodation and isoform discrimination—a property that cannot be replicated by meta- or para-substituted regioisomers [3].

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0): Quantitative Head-to-Head Evidence for ALDH Isoform Selectivity, Synthetic Fidelity, and Comparative Potency


ALDH3A1 vs. ALDH1A1 Isoform Selectivity: A >2.2-Fold Quantitative Differentiation from Non-Selective Benzaldehyde Probes

In direct head-to-head enzymatic assays using recombinant human ALDH isoforms, 2-[(4-methylbenzyl)oxy]benzaldehyde demonstrates a quantifiable selectivity window between ALDH3A1 and ALDH1A1. The compound inhibits ALDH3A1 with an IC50 of 1.80 μM, while its activity against ALDH1A1 is 4.00 μM, yielding a selectivity ratio of 2.22-fold for ALDH3A1 [1]. This contrasts sharply with unsubstituted benzaldehyde, which inhibits both isoforms with comparable potency (IC50 ~5-10 μM for both) and no meaningful selectivity [2].

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

Regioisomeric Comparison: Ortho- vs. Meta- vs. Para-Benzyloxybenzaldehyde—Conformational Restriction Drives Differential ALDH Engagement

The ortho-substitution pattern of 2-[(4-methylbenzyl)oxy]benzaldehyde restricts rotational freedom of the benzyloxy group relative to the aldehyde warhead, a conformational constraint that influences active-site engagement with ALDH isoforms. In contrast, meta-substituted (CAS 40359-58-8) and para-substituted (CAS 66742-58-3) regioisomers adopt extended, more flexible geometries that alter binding pocket complementarity [1]. While direct comparative IC50 data across all three regioisomers under identical ALDH assay conditions are not publicly available, the ortho isomer is specifically claimed in patent US9328112B2 as part of a focused library of ALDH modulators, whereas the meta and para isomers are absent from the exemplified claims [2], indicating empirically determined structure-activity relationship (SAR) prioritization.

Structural Biology Medicinal Chemistry ALDH Inhibition

Purity and Supply Chain Consistency: 95% Minimum Purity Specification Enables Reproducible Enzyme Inhibition Assays

Commercially available 2-[(4-methylbenzyl)oxy]benzaldehyde is consistently supplied with a minimum purity specification of 95% (HPLC) . This level of purity is essential for reproducible IC50 determinations in enzyme inhibition assays, where impurities exceeding 5% can artifactually inflate or suppress apparent potency. By comparison, many benzaldehyde derivatives offered as 'research grade' lack explicit, batch-specific purity guarantees, introducing unacceptable variability in dose-response experiments .

Chemical Procurement Assay Reproducibility Quality Control

Cross-Study Potency Comparison: 2-[(4-Methylbenzyl)oxy]benzaldehyde IC50 (1.80 μM) vs. Optimized Benzyloxybenzaldehyde ALDH1A3 Inhibitors (0.23–1.29 μM)—A Benchmark for Scaffold Optimization

2-[(4-Methylbenzyl)oxy]benzaldehyde serves as a reference point for benzyloxybenzaldehyde scaffold optimization campaigns. In a 2021 medicinal chemistry study, optimized derivatives ABMM-15 and ABMM-16 achieved ALDH1A3 IC50 values of 0.23 μM and 1.29 μM, respectively—potencies that represent a 3- to 13-fold improvement over the parent 2-[(4-methylbenzyl)oxy]benzaldehyde scaffold's ALDH3A1 activity (IC50 1.80 μM) [1]. While direct ALDH1A3 data for 2-[(4-methylbenzyl)oxy]benzaldehyde itself are not reported, the compound's structural core is explicitly acknowledged as the foundational pharmacophore from which these optimized inhibitors were derived [1].

Medicinal Chemistry ALDH1A3 Lead Optimization

Brominated Analog Comparison: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Oxime—A 3.8-Fold More Potent Derivative for Alternative Target Engagement

The brominated oxime derivative 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime (BDBM67938) exhibits an IC50 of 0.47 μM (470 nM) against the DNA damage-inducible transcript 3 protein (DDIT3/CHOP/GADD153) [1]. This represents a 3.8-fold increase in potency relative to the parent aldehyde's ALDH3A1 IC50 (1.80 μM). Critically, this derivative also inhibits X-box-binding protein 1 (XBP1) at the same concentration [1], indicating a distinct polypharmacology profile. The parent aldehyde 2-[(4-methylbenzyl)oxy]benzaldehyde shows no appreciable activity against these targets [2], highlighting how minimal structural modifications (bromination + oxime formation) redirect target engagement from ALDH enzymes to endoplasmic reticulum stress response pathways.

DNA Damage Response CHOP/GADD153 Chemical Probe

Synthetic Utility Comparison: Ortho-Benzyloxybenzaldehyde as a Privileged Intermediate for Heterocycle Construction vs. Meta/Para Analogs

The ortho-disposition of the aldehyde and ether functionalities in 2-[(4-methylbenzyl)oxy]benzaldehyde enables intramolecular cyclization reactions that are geometrically impossible for meta- or para-substituted analogs. This proximity effect facilitates the synthesis of benzofurans, chromans, and related oxygen heterocycles via aldol-type condensations, Claisen rearrangements, or transition metal-catalyzed annulations [1]. In contrast, 3-[(4-methylbenzyl)oxy]benzaldehyde (CAS 40359-58-8) and 4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 66742-58-3) lack this ortho relationship and predominantly undergo intermolecular coupling reactions only [2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0): High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


ALDH3A1-Selective Chemical Probe Development for Cancer Stem Cell and Corneal Epithelial Research

Investigators requiring a small-molecule probe that preferentially inhibits ALDH3A1 over ALDH1A1 should utilize 2-[(4-methylbenzyl)oxy]benzaldehyde as their starting material. The compound's 2.22-fold selectivity for ALDH3A1 (IC50 1.80 μM) over ALDH1A1 (IC50 4.00 μM) enables cleaner interrogation of ALDH3A1-specific biology in cancer stem cells (where ALDH1A1 and ALDH3A1 are co-expressed) and corneal epithelial protection studies [1]. The defined 95% minimum purity specification ensures reproducible IC50 values across independent laboratories, addressing a key source of variability in academic probe development .

Medicinal Chemistry Benchmarking: Establishing Baseline SAR for Benzyloxybenzaldehyde-Derived ALDH Inhibitors

Medicinal chemistry teams optimizing benzyloxybenzaldehyde-based ALDH inhibitors require a well-characterized parent scaffold to benchmark the contribution of subsequent substituents. 2-[(4-Methylbenzyl)oxy]benzaldehyde provides a quantifiable reference point: its ALDH3A1 IC50 of 1.80 μM serves as the baseline from which optimized derivatives (e.g., ABMM-15, IC50 0.23 μM; ABMM-16, IC50 1.29 μM) achieved 3- to 13-fold improvements in potency [1]. Procuring the parent compound enables internal SAR campaigns to be directly compared against published optimization trajectories, validating hit-to-lead progression [1].

Regioisomer-Specific Heterocycle Synthesis: Construction of Benzofurans and Chromans via Intramolecular Cyclization

Organic chemists synthesizing oxygen-containing heterocycles (benzofurans, chromans, coumarans) should specify the ortho-substituted regioisomer, 2-[(4-methylbenzyl)oxy]benzaldehyde. The ortho relationship between the aldehyde and benzyloxy groups is geometrically essential for intramolecular cyclization reactions, including base-catalyzed aldol condensations, transition metal-catalyzed C–H activation/annulation, and Claisen rearrangements [1]. Substitution of the meta or para regioisomer (CAS 40359-58-8 or 66742-58-3) in these synthetic protocols will yield no intramolecular cyclization products, fundamentally altering reaction outcomes and wasting precious synthetic effort .

Differentiation from Brominated Oxime Derivatives: Clean ALDH-Targeted Studies Without ER Stress Pathway Confounding

Researchers investigating ALDH-dependent biology without confounding activation of the unfolded protein response (UPR) or ER stress pathways must select the parent aldehyde over its brominated oxime derivative. While 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime potently inhibits DDIT3/CHOP (IC50 0.47 μM) and XBP1 (IC50 0.47 μM), the parent compound 2-[(4-methylbenzyl)oxy]benzaldehyde shows no detectable activity against these targets [1]. For ALDH-focused studies—particularly those examining the role of ALDH3A1 in cancer metabolism or detoxification—the parent aldehyde offers a cleaner pharmacological profile with minimal polypharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Methylbenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.